3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate
Description
3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromen-4-one core structure substituted with a 4-chlorophenyl group, a methyl group, and a diethylcarbamate moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Properties
IUPAC Name |
[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yl] N,N-diethylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO4/c1-4-23(5-2)21(25)27-16-10-11-17-18(12-16)26-13(3)19(20(17)24)14-6-8-15(22)9-7-14/h6-12H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBITBUPEMLYTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-chlorobenzaldehyde with 4-hydroxycoumarin in the presence of a base to form the intermediate 3-(4-chlorophenyl)-4-hydroxycoumarin. This intermediate is then subjected to methylation using methyl iodide and a base to yield 3-(4-chlorophenyl)-2-methyl-4-hydroxycoumarin. The final step involves the reaction of this intermediate with diethylcarbamoyl chloride in the presence of a base to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the chromen-4-one core or the substituents.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-4-hydroxycoumarin: A precursor in the synthesis of the target compound.
4-chlorobenzaldehyde: A starting material used in the synthesis.
Diethylcarbamoyl chloride: A reagent used in the final step of the synthesis.
Uniqueness
3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate is unique due to its specific substitution pattern on the chromen-4-one core, which imparts distinct chemical and biological properties. Its combination of a 4-chlorophenyl group, a methyl group, and a diethylcarbamate moiety makes it a valuable compound for various research applications.
Biological Activity
3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C18H18ClN2O5
- Molecular Weight : 368.79 g/mol
- CAS Number : 929417-54-9
Research indicates that compounds with a chromone structure, such as this compound, may exhibit various biological activities:
- Antioxidant Activity : Chromone derivatives have shown significant antioxidant properties, which can protect cells from oxidative stress and damage.
- Antimicrobial Activity : Studies have demonstrated that similar compounds possess antimicrobial effects against various pathogens, including bacteria and fungi.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, such as monoamine oxidase B (MAO-B), which is relevant in treating neurodegenerative disorders like Parkinson's disease.
Biological Activity Data
Case Studies and Research Findings
- Antioxidant Properties : A study highlighted the ability of chromone derivatives to significantly reduce oxidative stress markers in cellular models, suggesting potential applications in protective therapies against oxidative damage .
- Antimicrobial Efficacy : In vitro tests revealed that the compound exhibited notable activity against Escherichia coli, indicating its potential as a natural antimicrobial agent .
- Neuroprotective Effects : Research focusing on MAO-B inhibition found that certain chromone derivatives could effectively reduce neurotoxicity associated with glutamate exposure in neuronal cultures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
